molecular formula C6H10ClNO2 B6203478 2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride CAS No. 1314925-92-2

2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride

Cat. No.: B6203478
CAS No.: 1314925-92-2
M. Wt: 163.60 g/mol
InChI Key: WOTQHRHYSRURMQ-UHFFFAOYSA-N
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Description

2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C6H10ClNO It is a hydrochloride salt of 2-amino-1-(furan-3-yl)ethanol, featuring a furan ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride typically involves the reaction of furan derivatives with appropriate amines. One common method includes the reaction of furan-3-carbaldehyde with ammonia or primary amines under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-amino-1-(furan-3-yl)ethanone.

    Reduction: Formation of 2-amino-1-(furan-3-yl)ethane.

    Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The furan ring may also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(furan-2-yl)ethan-1-ol hydrochloride
  • 2-amino-1-(furan-3-yl)ethanamine hydrochloride
  • 2-amino-1-(furan-2-yl)ethanone hydrochloride

Uniqueness

2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the furan ring. This positioning influences its reactivity and interaction with biological targets, making it distinct from other similar compounds. Its unique structure allows for specific applications in synthesis and biological research that other compounds may not be able to achieve.

Properties

CAS No.

1314925-92-2

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

2-amino-1-(furan-3-yl)ethanol;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4,6,8H,3,7H2;1H

InChI Key

WOTQHRHYSRURMQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(CN)O.Cl

Purity

95

Origin of Product

United States

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